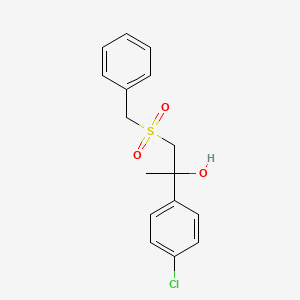

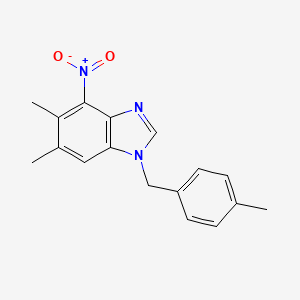

![molecular formula C10H9Cl2NO3S B3035808 2-{[2-(2,6-二氯苯胺)-2-氧代乙基]硫烷基}乙酸 CAS No. 338421-32-2](/img/structure/B3035808.png)

2-{[2-(2,6-二氯苯胺)-2-氧代乙基]硫烷基}乙酸

描述

Determination of Oxanilic and Sulfonic Acid Metabolites

The study titled "Determination of oxanilic and sulfonic acid metabolites of acetochlor in soils by liquid chromatography-electrospray ionisation mass spectrometry" focuses on the analytical method for extracting and quantifying metabolites of the herbicide acetochlor in soil samples. The method involves solvent extraction with an acetonitrile-water mixture and analysis by reversed-phase liquid chromatography. The method demonstrated high average recoveries and low relative standard deviations, with limits of quantification at 1 and 2 microg/kg for ethanesulfonic acid and oxanilic acid metabolites, respectively. This research is significant for environmental monitoring and understanding the degradation pathways of acetochlor in soil .

Photocatalytic Oxidation of Gaseous 2-Chloroethyl Ethyl Sulfide

In the paper "Photocatalytic oxidation of gaseous 2-chloroethyl ethyl sulfide over TiO2," the photocatalytic oxidation of 2-chloroethyl ethyl sulfide (2-CEES) over TiO2 under UV light is examined. The study reveals a variety of primary intermediates and final products, indicating a complex oxidation process. The temperature increase from 25 to 80 degrees C was found to influence the formation rates of various compounds. This research provides insights into the mechanisms of photocatalytic oxidation and its potential applications in degrading toxic substances .

Synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic Acid Esters

The synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters is described in the paper "Synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic Acid Esters: One-Pot Assembly from Propargyl Amines, Isothiocyanates, and Alkyl 2-Bromoacetates." The one-pot reaction involves lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, yielding up to 77%. The process includes the formation of a thiophene core and its recyclization into a pyrrole nucleus at elevated temperatures. This study contributes to the field of organic synthesis, particularly in the construction of pyrrole derivatives .

科学研究应用

合成应用:该化合物已用于各种合成工艺。例如,Rudyakova 等人(2006 年)描述了它在水解转化中生成 N-芳基磺酰基-2-[4-羧甲氧基甲氧基(或硫烷基)苯基]-2-氨基乙酸的作用,在特定条件下 (Rudyakova 等人,2006 年)。此外,Nedolya 等人(2018 年)报道了它在酸催化下转化为 5,6-二氢吡啶-2(1H)-酮和 2,3,6,7-四氢-5H-[1,3]噻唑并[3,2-a]吡啶的衍生物 (Nedolya 等人,2018 年)。

化学发光研究:渡边等人(2010 年)探索了它在合成硫烷基取代的双环二噁乙烷及其在碱诱导分解下的化学发光中的应用 (渡边等人,2010 年)。

晶体学和分子结构:Latypova 等人(2014 年)的研究涉及硫烷基衍生物的合成及其使用 X 射线晶体学进行的结构分析,突出了其在理解分子结构中的重要性 (Latypova 等人,2014 年)。

生物学性质:Adamovich 等人(2012 年)研究了(2-羟乙基)胺与金属盐的反应生成金属化(2-羟乙基)铵离子液体,表明生物学性质的潜在变化 (Adamovich 等人,2012 年)。

抗自由基活性:Kazunin 等人(2018 年)使用这种化学物质合成了新型化合物并测试了它们的抗自由基活性,发现活性与抗坏血酸相当或更高 (Kazunin 等人,2018 年)。

药理学研究:虽然您要求排除药物使用和剂量信息,但值得注意的是,Yushyn 等人(2022 年)讨论了使用该化合物进行药效团杂交方法来设计具有抗癌特性的类药物分子 (Yushyn 等人,2022 年)。

分子复合物表征:Singh 和 Baruah(2011 年)确定了涉及硫原子键合醌的分子复合物的结构,其中含有柔性羧酸 (Singh 和 Baruah,2011 年)。

作用机制

Target of Action

The primary targets of 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid are the cyclo-oxygenase enzymes (COX-1 and COX-2) . These enzymes play a crucial role in the synthesis of prostaglandins, which are inflammatory mediators that cause pain, swelling, inflammation, and fever .

Mode of Action

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid potently inhibits the cyclo-oxygenase enzymes (COX-1 and COX-2) . By inhibiting these enzymes, the synthesis of prostaglandins is reduced, leading to a decrease in inflammation and pain .

Biochemical Pathways

The inhibition of COX enzymes by 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation and pain. By inhibiting the COX enzymes, the production of these prostaglandins is reduced, leading to an anti-inflammatory effect .

Pharmacokinetics

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid belongs to BCS Class II, indicating that it has poor aqueous solubility . It displays high permeability, allowing it to penetrate into synovial joints where inflammation and pain occur

Result of Action

The inhibition of COX enzymes by 2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain, providing relief for conditions such as osteoarthritis and rheumatoid arthritis .

安全和危害

Chronic use of NSAIDs, including diclofenac, may cause appreciable gastrointestinal irritation, bleeding, and ulceration . The synthetic approaches based upon NSAIDs chemical modifications by replacement of carboxylic group with heterocyclic moieties have been taken with the aim of improving the efficacy and reducing the ulcerogenicity .

未来方向

属性

IUPAC Name |

2-[2-(2,6-dichloroanilino)-2-oxoethyl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3S/c11-6-2-1-3-7(12)10(6)13-8(14)4-17-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHKZNVVVYUTFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)CSCC(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201182594 | |

| Record name | 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[2-(2,6-Dichloroanilino)-2-oxoethyl]sulfanyl}acetic acid | |

CAS RN |

338421-32-2 | |

| Record name | 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338421-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[2-[(2,6-Dichlorophenyl)amino]-2-oxoethyl]thio]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201182594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

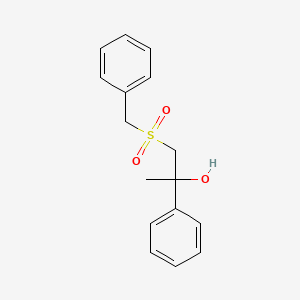

![(4-Chlorophenyl)(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B3035731.png)

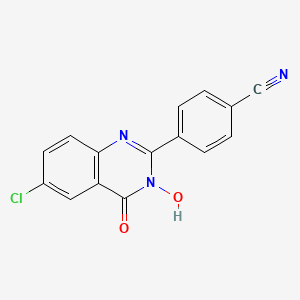

![4-[[(E)-2-(5-Cyano-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,10,12-hexaen-10-yl)ethenyl]amino]-N,N-dimethylbenzenesulfonamide](/img/structure/B3035733.png)

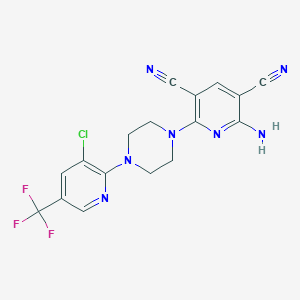

![[3-(2-chlorophenyl)-5-[(E)-2-[3-(2-chlorophenyl)-4-morpholin-4-yl-[1,2]oxazolo[4,5-c]pyridin-7-yl]ethenyl]-1,2-oxazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B3035734.png)

![2-[(4-Chlorophenyl)sulfonyl]-4-methoxynicotinonitrile](/img/structure/B3035735.png)

![3-(2,6-dichlorophenyl)-3a,9b-dihydro-4H-chromeno[3,4-d]isoxazol-4-one](/img/structure/B3035736.png)

![3-[(3-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B3035738.png)